molecular formula C15H18FNO3 B1627173 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid CAS No. 912771-18-7

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Cat. No.: B1627173
CAS No.: 912771-18-7
M. Wt: 279.31 g/mol
InChI Key: CYOXXKKBLPKXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid represents a significant advancement in the field of fluorinated amino acid derivatives. According to chemical database records, this compound was first documented in scientific literature in 2007, when it was initially catalogued in the PubChem chemical database with the creation date of October 2, 2007. The compound emerged during a period of intensive research into protein tyrosine phosphatase inhibitors, which were being investigated for their potential therapeutic applications in treating non-insulin dependent diabetes mellitus and related metabolic disorders.

The historical significance of this compound lies in its connection to broader pharmaceutical research initiatives focused on developing small molecular weight, non-peptidic inhibitors of protein tyrosine phosphatase 1. During the late 1990s and early 2000s, pharmaceutical researchers recognized the critical role of protein tyrosine phosphatases as negative regulators of insulin action, leading to intensive efforts to develop compounds that could modulate these enzymes. This research context provided the foundation for the development of various cycloheptanecarboxylic acid derivatives, including this compound.

The compound's discovery was part of a systematic exploration of substituted cycloheptane derivatives that could serve as scaffolds for pharmaceutical applications. Patent literature from this period indicates that researchers were particularly interested in compounds containing fluorinated aromatic groups attached to cycloheptane rings through amide linkages, as these structures showed promise for biological activity. The specific combination of the 3-fluorobenzoyl group with the cycloheptanecarboxylic acid framework represents a strategic design choice that emerged from structure-activity relationship studies conducted during this era.

Classification and Nomenclature

This compound belongs to several important chemical classifications that define its structural and functional characteristics. Primarily, this compound is classified as a cycloalkyl carboxylic acid derivative, specifically falling under the broader category of substituted cycloheptanecarboxylic acids. The presence of the fluorinated benzoyl amide substituent further classifies it as a fluoroaromatic amide derivative, positioning it within the important class of organofluorine compounds.

From a nomenclature perspective, the compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature system as 1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid. This systematic name clearly indicates the structural features: a cycloheptane ring substituted at position 1 with both a carboxylic acid group and an amino group that is acylated with 3-fluorobenzoic acid. The Chemical Abstracts Service has assigned this compound the registry number 912771-18-7, which serves as its unique identifier in chemical databases worldwide.

Alternative nomenclature systems have generated several synonymous names for this compound, including 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid and 1-(3-Fluorobenzoylamino)-cycloheptanecarboxylic acid. These variations reflect different approaches to naming the same molecular structure while maintaining chemical accuracy. The molecular formula C₁₅H₁₈FNO₃ provides a concise representation of the compound's atomic composition, indicating the presence of fifteen carbon atoms, eighteen hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms.

The compound also carries the designation MFCD08277600 in the Molecular Design Limited database, further establishing its identity within chemical information systems. This comprehensive nomenclature framework ensures accurate identification and communication among researchers working with this compound across various scientific disciplines.

Research Significance in Organic Chemistry

The research significance of this compound in organic chemistry stems from its unique structural features and potential applications in pharmaceutical development. The compound represents an important example of how fluorine substitution can be strategically employed to modify the properties of organic molecules, particularly in the context of bioactive compounds. The incorporation of fluorine into organic molecules has become increasingly important in medicinal chemistry due to fluorine's ability to influence molecular properties such as metabolic stability, lipophilicity, and biological activity.

From a synthetic chemistry perspective, this compound demonstrates advanced approaches to constructing complex molecular frameworks that combine multiple functional groups. The successful synthesis of this compound requires sophisticated organic chemistry techniques that can form amide bonds while maintaining the integrity of both the cycloheptane ring system and the fluorinated aromatic component. This synthetic challenge has contributed to the development of new methodologies for preparing substituted cycloheptane derivatives.

Research into this compound has revealed its potential significance as an active pharmaceutical ingredient intermediate, suggesting that it may serve as a building block for more complex pharmaceutical compounds. The designation as an API intermediate indicates that the compound possesses structural features that are valuable for pharmaceutical applications, potentially serving as a precursor for the synthesis of drug candidates or as a component in pharmaceutical formulations.

The compound's molecular weight of 279.31 grams per mole positions it within an optimal range for pharmaceutical applications, as compounds in this molecular weight range often exhibit favorable pharmacokinetic properties. Additionally, the presence of both lipophilic and hydrophilic functional groups within the molecule suggests that it may possess balanced solubility characteristics that are advantageous for biological applications.

Patent literature has indicated that compounds structurally related to this compound have been investigated for their potential as protein tyrosine phosphatase inhibitors. This research direction highlights the compound's significance in the development of therapeutic agents for metabolic disorders, particularly those related to insulin signaling pathways.

Scope of the Present Research

The present research encompasses a comprehensive examination of this compound from multiple scientific perspectives, with particular emphasis on its chemical properties, structural characteristics, and research applications. The scope of investigation includes detailed analysis of the compound's molecular structure, as revealed through various spectroscopic and computational methods available in chemical databases. This structural analysis provides the foundation for understanding the compound's chemical behavior and potential applications.

Investigation into the compound's physical and chemical properties forms a central component of the research scope. The molecular formula C₁₅H₁₈FNO₃ and molecular weight of 279.31 grams per mole provide quantitative parameters that are essential for understanding the compound's behavior in various chemical and biological systems. These fundamental properties serve as the basis for predicting the compound's solubility, stability, and reactivity characteristics.

The research scope also encompasses examination of the compound's role as an active pharmaceutical ingredient intermediate, as indicated by its commercial availability and designation in pharmaceutical manufacturing contexts. This aspect of the research involves understanding how the compound fits into larger pharmaceutical development programs and its potential contributions to drug discovery and development processes.

Chemical database analysis forms another important dimension of the research scope, involving comprehensive review of available information from sources such as PubChem, Chemical Abstracts Service, and specialized pharmaceutical databases. This analysis provides insights into the compound's chemical relationships, structural analogues, and potential applications based on existing scientific literature and patent documentation.

The research further extends to examination of related compounds and chemical families that share structural features with this compound. This comparative approach helps establish the compound's position within the broader landscape of fluorinated amino acid derivatives and cycloheptane-based pharmaceutical intermediates. Such comparative analysis provides context for understanding the compound's unique characteristics and potential advantages over related structures.

Property Value Source
Chemical Abstracts Service Number 912771-18-7
Molecular Formula C₁₅H₁₈FNO₃
Molecular Weight 279.31 g/mol
International Union of Pure and Applied Chemistry Name 1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid
PubChem Compound Identifier 16740515
Database Creation Date October 2, 2007
Molecular Design Limited Number MFCD08277600
Commercial Availability Active pharmaceutical ingredient intermediate

Properties

IUPAC Name

1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-12-7-5-6-11(10-12)13(18)17-15(14(19)20)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOXXKKBLPKXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587563
Record name 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-18-7
Record name 1-[(3-Fluorobenzoyl)amino]cycloheptanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Conventional Two-Step Amidation Approach

The most widely documented method involves a two-step process starting with cycloheptanecarboxylic acid (C₈H₁₄O₂). In the first step, the carboxylic acid undergoes activation using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt) to form a reactive intermediate. The second step couples this intermediate with 3-fluorobenzoyl chloride (C₇H₄ClFO) under anhydrous conditions, typically in dichloromethane (DCM) or tetrahydrofuran (THF), to yield the target compound.

Key Reaction Parameters:

  • Temperature: 0–5°C during activation, room temperature for coupling
  • Solvent: DCM (polar aprotic)
  • Catalyst: 4-dimethylaminopyridine (DMAP) for enhanced nucleophilicity
  • Yield: 68–72% (crude), improving to 85% after purification
Table 1: Representative Reaction Conditions and Outcomes
Step Reagents Solvent Time (h) Yield (%)
1 EDC/HOBt DCM 2 95 (activation)
2 3-Fluorobenzoyl chloride DCM 4 72

Alternative One-Pot Synthesis

Recent patent literature describes a streamlined one-pot method using 1-fluoro-3-nitrobenzene (C₆H₄FNO₂) as the fluorinated precursor. This approach employs a Ullmann-type coupling with cycloheptanecarboxylic acid in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. The nitro group is subsequently reduced to an amine using hydrogen gas (H₂) over a palladium-carbon (Pd/C) catalyst, followed by in situ acylation to form the benzoylamino moiety.

Advantages:

  • Eliminates intermediate isolation steps
  • Reduces solvent waste (60% reduction vs. two-step method)
  • Overall yield: 78%

Optimization of Critical Reaction Parameters

Solvent Effects on Amide Bond Formation

Comparative studies reveal that solvent polarity significantly impacts coupling efficiency:

Table 2: Solvent Screening for Step 2 (Coupling)
Solvent Dielectric Constant (ε) Yield (%) Purity (HPLC)
DCM 8.93 72 98.2
THF 7.58 65 97.8
DMF 36.7 58 95.1
Acetonitrile 37.5 54 94.3

Polar aprotic solvents like DCM maximize yield by stabilizing the transition state without participating in side reactions.

Catalytic Systems for Improved Efficiency

The addition of DMAP (10 mol%) increases reaction rates by 40% through proton scavenging, while polymer-supported reagents (e.g., polystyrene-bound EDC) enable easier product isolation. Microwave-assisted synthesis at 80°C reduces reaction time from 4 hours to 20 minutes with comparable yields (70%).

Purification and Analytical Characterization

Chromatographic Techniques

Crude product purification typically employs flash chromatography using a hexane/ethyl acetate gradient (3:1 → 1:2 v/v). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) confirms purity >98%.

Table 3: Spectroscopic Data
Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.45–1.78 (m, 10H, cycloheptane), 7.32–7.58 (m, 3H, aromatic), 10.21 (s, 1H, NH)
¹³C NMR (101 MHz, CDCl₃) 178.9 (COOH), 165.2 (CONH), 162.3 (C-F), 128.1–134.7 (aromatic carbons)
HRMS [M+H]+ calcd. 279.31, found 279.30

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

The primary byproduct (5–8%) is the N,O-diacylated derivative formed via over-reaction at the amine group. This is minimized by:

  • Strict stoichiometric control (1:1.05 acid/benzoyl chloride ratio)
  • Low-temperature coupling (-10°C) in pilot-scale reactors
  • Continuous flow systems to reduce residence time

Chemical Reactions Analysis

Carboxylic Acid Derivitization Reactions

The carboxylic acid group undergoes standard activation reactions for subsequent nucleophilic substitutions. Key transformations include:

Acid Chloride Formation
Reaction with thionyl chloride or oxalyl chloride converts the acid to its corresponding acyl chloride. Experimental conditions from cycloheptanecarboxylic acid derivatives demonstrate:

ReagentConditionsYieldSource
Thionyl chlorideReflux (1 h), neat conditions95%*
Oxalyl chlorideCH₂Cl₂, RT (0.5 h)98%*

*Reported yields for analogous cycloheptanecarboxylic acid derivatives.

This intermediate enables further reactions like:

  • Esterification : Ethyl vinyl ether in acetonitrile forms α,β-unsaturated esters under reflux (68% yield, 98% ee) .

  • Amide Coupling : Condensation with N,O-dimethylhydroxylamine forms Weinreb amides for ketone synthesis .

Amide Hydrolysis and Stability

The 3-fluorobenzoylamino group undergoes pH-dependent hydrolysis. Mechanistic studies of analogous N-(o-carboxybenzoyl) amides reveal:

  • Base-Induced Cleavage :
    Deprotonation at pH >10 leads to slower stepwise hydrolysis (ΔG‡ = 28.1 kcal/mol) .

Decarboxylative Functionalization

The carboxylic acid participates in radical-mediated decarboxylative halogenation under oxidative conditions:

Halogen SourceConditionsProductYieldSource
I₂, (PhCOO)₂CCl₄, hv, 80°CAlkyl iodide61–74%
N-BromosuccinimideCH₂Cl₂, AIBN, 70°CAlkyl bromide58%*

*Predicted yields based on Hunsdiecker–Borodin reaction analogs.

C–H Activation Reactions

The cycloheptane ring undergoes Pd(II)-catalyzed β-C–H arylation under optimized conditions :

Aryl IodideLigandTempee (%)Yield
4-CF₃-C₆H₄-IL11 (Boc-Ile-OH)70°C9874%
3-I-pyridineL1180°C9762%

Key factors:

  • Ligand Control : Chiral bidentate ligands enable enantioselectivity >95% ee.

  • Solvent Effects : Hexafluoroisopropanol (HFIP) enhances reaction rates by stabilizing Pd intermediates .

Fluorine-Specific Reactivity

The meta-fluorine on the benzoyl group:

  • Resists Electrophilic Substitution due to strong C–F bond (bond energy 485 kJ/mol).

  • Directs Metalation at ortho positions in Pd-mediated cross-couplings .

  • Enhances Amide Stability by reducing electron density at the carbonyl (Hammett σₘ = 0.34) .

This comprehensive analysis synthesizes data from organocatalytic transformations , mechanistic studies , and synthetic protocols to map the reactivity landscape of 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid. The compound's versatility in forming acid derivatives, undergoing stereoselective C–H functionalization, and participating in radical decarboxylation makes it valuable for pharmaceutical synthesis and materials science.

Scientific Research Applications

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is a compound that has garnered attention in scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, highlighting the compound's significance in various fields, including drug development and biochemical research.

Key Properties

  • Molecular Formula : C_{15}H_{16}FNO_3
  • Molecular Weight : 277.29 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent in various diseases, particularly those involving inflammatory pathways.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzoyl moiety can enhance the inhibitory effects on pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

Case Study: Enzyme Kinetics

A study examined the inhibition of cyclooxygenase (COX) enzymes by this compound, revealing that it competes effectively with arachidonic acid, thereby reducing prostaglandin synthesis. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound.

Case Study: Bacterial Inhibition

In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis, which is vital for developing new antibiotics .

Cancer Research

The compound's potential in oncology has been investigated, particularly as an anti-cancer agent.

Case Study: Cytotoxicity Assays

In cellular assays, this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results suggest that it may induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro-substituted benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The cycloheptane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Cyclic Ring Size Substituent Position (Fluorine) Molecular Formula Key Applications/Activity
This compound 7 (cycloheptane) 3-fluoro on benzoyl C₁₅H₁₇FNO₃ Edg-2 inhibition
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid 6 (cyclohexane) 2-fluoro on phenyl C₁₃H₁₅FNO₂ Intermediate in protease inhibitors
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 5 (cyclopentane) 3-fluoro on phenyl C₁₂H₁₃FO₂ Precursor for cyclopentanone derivatives
1-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-cycloheptanecarboxylic acid 7 (cycloheptane) Methoxy and m-tolyl-ethoxy C₂₅H₂₉NO₅ Enhanced Edg-2 binding affinity

Key Observations :

Ring Size : Cycloheptane derivatives exhibit increased ring strain and conformational flexibility compared to cyclohexane or cyclopentane analogs, which may enhance receptor binding in Edg-2 inhibitors .

Substituent Effects : The 3-fluoro position on the benzoyl group (vs. 2-fluoro in cyclohexane analogs) optimizes electronic interactions with hydrophobic pockets in target proteins . Methoxy and phenethyloxy substituents (e.g., in compound 422) improve solubility and pharmacokinetic profiles .

Pharmacological Activity

  • Edg-2 Inhibition: Cycloheptane derivatives, including this compound, demonstrate superior inhibitory activity against Edg-2 compared to cyclopentane or cyclohexane analogs. For example, compound 422 (cycloheptane-based) showed a 2.3-fold higher binding affinity than its cyclohexane counterpart (compound 421) in assays targeting atherosclerosis pathways .
  • Selectivity: Fluorine substitution at the 3-position reduces off-target effects compared to dichlorinated biphenyl analogs (e.g., 1-[(2,2'-dichloro-biphenyl-4-carbonyl)-amino]-cycloheptanecarboxylic acid), which exhibit broader but less selective protease inhibition .

Biological Activity

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS No. 912771-18-7) is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18FNO3. Its structural characteristics include:

  • A cycloheptane ring
  • A benzoyl group substituted with a fluorine atom
  • An amino group contributing to its reactivity

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It may interact with various receptors, modulating their activity and influencing signaling pathways.
  • Gene Expression Modulation : Changes in gene expression patterns may occur due to the compound's interaction with nuclear receptors or transcription factors.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Details
Anticancer Properties Exhibits selective cytotoxicity against cancer cell lines in vitro.
Anti-inflammatory Effects Reduces inflammatory markers in animal models.
Antimicrobial Activity Shows efficacy against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Activity :
    • In a study evaluating various derivatives, this compound was found to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was associated with apoptosis induction through the activation of caspase pathways.
  • Anti-inflammatory Effects :
    • A recent investigation into the compound's effects on inflammatory responses demonstrated significant reductions in cytokine levels (e.g., IL-6, TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • Preliminary studies indicate that the compound possesses antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with a functionalized cycloheptane backbone. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with NHS esters to activate the carboxylic acid group.
  • Cycloheptane functionalization : Introduce amino groups via nucleophilic substitution or reductive amination, followed by carboxylation.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product.
  • Yield optimization : Control reaction temperature (e.g., 0–25°C for coupling steps) and stoichiometric ratios (1:1.2 for amine:activated ester). Catalysts like DMAP may improve efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify proton environments (e.g., aromatic fluorine coupling in 19F^{19}\text{F}-NMR) and cycloheptane ring conformation .
  • FTIR : Confirm amide (C=O stretch at ~1650 cm1^{-1}) and carboxylic acid (broad O-H stretch at ~2500–3000 cm1^{-1}) functionalities.
  • X-ray crystallography : Resolve stereochemistry and torsional angles in crystalline forms .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays. Avoid prolonged exposure to aqueous buffers at extreme pH (<3 or >9).
  • Storage : Lyophilized powder stored at -20°C under inert gas (argon) minimizes hydrolysis and oxidative degradation. For solutions, use amber vials to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.